![molecular formula C8H12O4 B14601311 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one CAS No. 60546-72-7](/img/structure/B14601311.png)
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-methyl-4,7-dioxabicyclo[410]heptan-2-one is a bicyclic compound that features an oxabicycloheptane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The use of metallic sodium can help in the isomerization process to obtain the more stable trans isomer.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the ethoxy and methyl substituents.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring size and substitution pattern.
Uniqueness
5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
60546-72-7 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C8H12O4/c1-3-10-8-7-6(12-7)5(9)4(2)11-8/h4,6-8H,3H2,1-2H3 |
InChI-Schlüssel |
VPOBZOGAFVUGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C2C(O2)C(=O)C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
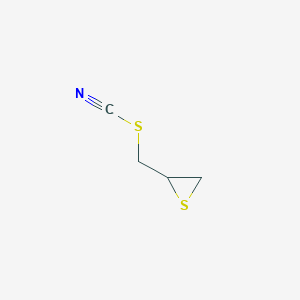

![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

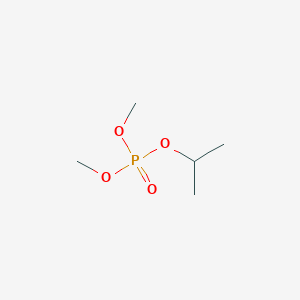
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
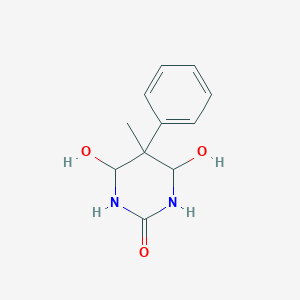
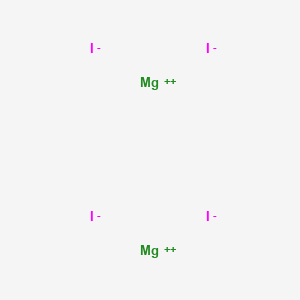
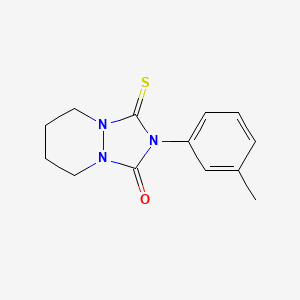
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
